An In-depth Technical Guide to 3,5-Dichlorobiphenyl (PCB 14)
An In-depth Technical Guide to 3,5-Dichlorobiphenyl (PCB 14)
This guide provides a comprehensive technical overview of 3,5-Dichlorobiphenyl, a specific polychlorinated biphenyl (PCB) congener. It is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed information on its chemical identity, properties, synthesis, analytical determination, and toxicological profile.
Chemical Identity and Nomenclature
3,5-Dichlorobiphenyl is a synthetic organochloride compound belonging to the family of polychlorinated biphenyls. Each PCB congener is distinguished by the number and position of chlorine atoms on the biphenyl structure.
The standardized nomenclature for this compound is crucial for unambiguous identification in research and regulatory contexts.
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IUPAC Name : The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,3-dichloro-5-phenylbenzene .[1] This systematic name precisely describes the arrangement of the chlorine and phenyl substituents on the benzene ring.
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CAS Number : The Chemical Abstracts Service (CAS) Registry Number is 34883-41-5 .[1] This unique identifier is universally used in chemical databases and literature.
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Synonyms : It is commonly referred to as PCB 14 in the context of the 209 PCB congeners.[1] Other synonyms include 3,5-Dichloro-1,1'-biphenyl .[1]
Physicochemical Properties
Understanding the physicochemical properties of 3,5-Dichlorobiphenyl is fundamental to predicting its environmental fate, designing analytical methods, and assessing its toxicological potential.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂ | [1] |
| Molecular Weight | 223.1 g/mol | [1] |
| Melting Point | 62°C | [2] |
| Boiling Point | 289.78°C (estimated) | [2] |
| XlogP | 4.8 | [1] |
| Appearance | White or off-white crystalline solid | Inferred from properties |
The high octanol-water partition coefficient (XlogP) indicates a strong tendency for this compound to partition into fatty tissues, suggesting a potential for bioaccumulation.[3] Its low predicted water solubility is also a key factor in its environmental persistence.
Synthesis of 3,5-Dichlorobiphenyl
The synthesis of specific PCB congeners like 3,5-Dichlorobiphenyl is essential for producing analytical standards and for conducting toxicological research. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the selective formation of carbon-carbon bonds, making it well-suited for synthesizing biphenyl compounds.[4][5][6]
The logical approach involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. For 3,5-Dichlorobiphenyl, a plausible synthetic route is the reaction of 1-bromo-3,5-dichlorobenzene with phenylboronic acid. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed reactions allows for selective coupling at the bromine-substituted position.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
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Reaction Setup : In a dry Schlenk flask, combine 1-bromo-3,5-dichlorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[4]
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Inert Atmosphere : Evacuate the flask and backfill with an inert gas, such as argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.
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Catalyst and Ligand Addition : Under a positive flow of the inert gas, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (3 mol%).[4]
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Solvent Addition : Add a degassed solvent mixture, for example, a combination of toluene, ethanol, and water.[4]
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Reaction Conditions : Heat the mixture to 80-100°C with vigorous stirring.
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Monitoring : Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup : Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
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Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 3,5-Dichlorobiphenyl.
Caption: Workflow for the synthesis of 3,5-Dichlorobiphenyl via Suzuki-Miyaura coupling.
Analytical Methodology
The accurate detection and quantification of 3,5-Dichlorobiphenyl, especially at trace levels in environmental and biological matrices, requires sophisticated analytical techniques. EPA Method 1668C is the benchmark for the congener-specific analysis of PCBs.[7][8][9] This method utilizes high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).[7][10]
Experimental Protocol: EPA Method 1668C
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Sample Collection and Preservation : Collect samples in amber glass containers to protect from light. For water samples, if residual chlorine is present, it should be quenched with sodium thiosulfate, and the sample should be acidified. Samples should be stored at <6°C.[8]
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Sample Extraction :
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Water Samples (<1% solids) : Extraction is typically performed using methylene chloride.[8]
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Solid and Semi-solid Samples : These require more rigorous extraction procedures, often involving Soxhlet extraction or pressurized fluid extraction.
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Extract Cleanup : The raw extract undergoes extensive cleanup to remove interfering compounds. This is a critical step for achieving low detection limits and may involve multi-column chromatography using adsorbents like silica gel, alumina, and carbon.
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HRGC/HRMS Analysis :
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Gas Chromatography : A high-resolution capillary column (e.g., SPB-octyl) is used to separate the individual PCB congeners.[11] The oven temperature is programmed to ramp up gradually to achieve optimal separation.
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High-Resolution Mass Spectrometry : The mass spectrometer is operated in selected ion monitoring (SIM) mode with a resolving power of at least 10,000 to differentiate congeners from matrix interferences.[10] Isotope dilution, using ¹³C-labeled internal standards, is employed for accurate quantification.
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Data Analysis and Quality Control : The identification of 3,5-Dichlorobiphenyl is based on its retention time and the isotopic ratio of its molecular ions. Quality control measures include the analysis of method blanks, spiked blanks, and laboratory control samples to ensure data accuracy and precision.[9]
Caption: Standard analytical workflow for the determination of 3,5-Dichlorobiphenyl.
Toxicology and Safety
3,5-Dichlorobiphenyl, as a member of the PCB family, is a compound of toxicological concern. Its health effects are associated with its persistence and ability to bioaccumulate.
Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3,5-Dichlorobiphenyl is associated with the following hazards:
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H373 : May cause damage to organs through prolonged or repeated exposure.[1]
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H410 : Very toxic to aquatic life with long-lasting effects.[1][2]
Acute Toxicity
Quantitative data on acute toxicity is available from animal studies:
| Route | Species | LD₅₀ Value | Source |
| Oral | Rat | 1010 mg/kg | [1] |
| Intraperitoneal | Mouse | 880 mg/kg | [1] |
Mechanism of Toxicity
The toxic effects of PCBs are complex and can vary between congeners. Many "dioxin-like" PCBs exert their toxicity by binding to the aryl hydrocarbon receptor (AhR), which leads to altered gene expression. Other PCBs may interfere with intracellular signaling pathways, including calcium homeostasis, and affect neurotransmitter levels. PCBs are also known endocrine disruptors.
Environmental Fate and Transport
The environmental behavior of 3,5-Dichlorobiphenyl is characterized by its high persistence and potential for long-range transport.
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Persistence : PCBs are resistant to environmental degradation.[12] Their chemical stability, a property that made them useful in industrial applications, contributes to their long half-lives in soil and sediment.
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Bioaccumulation : Due to its lipophilic nature (high XlogP), 3,5-Dichlorobiphenyl readily accumulates in the fatty tissues of organisms.[3] This leads to biomagnification, where its concentration increases at higher trophic levels in the food web.
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Transport : Although PCBs have low vapor pressure, they can undergo atmospheric transport and be deposited in remote regions, far from their original sources.
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PubChem. 3,5-Dichlorobiphenyl | C12H8Cl2 | CID 36981. [Link]
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U.S. Environmental Protection Agency. Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]
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Analytical Method. Polychlorinated Biphenyls (PCBs) in Water Samples. [Link]
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Bay Area Clean Water Agencies. POTW PCBs Sampling, Analysis & Reporting Protocols Using EPA Method 1668C. [Link]
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PubChem. 3,3'-Dichlorobiphenyl | C12H8Cl2 | CID 16307. [Link]
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Amptius. EPA Method 1668C Instrumentation Guide. [Link]
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nau.edu. Evidence for Unique and Ubiquitous Environmental Sources of 3,3′-Dichlorobiphenyl (PCB 11). [Link]
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PubChem. 3,3',5-Trichlorobiphenyl | C12H7Cl3 | CID 38037. [Link]
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